Product packaging for 2-Pentadecyl-1,3-benzothiazole(Cat. No.:CAS No. 6277-30-1)

2-Pentadecyl-1,3-benzothiazole

Cat. No.: B14734706
CAS No.: 6277-30-1
M. Wt: 345.6 g/mol
InChI Key: ASSZNFRDAUDJKI-UHFFFAOYSA-N
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Description

2-Pentadecyl-1,3-benzothiazole is a synthetic organic compound featuring a benzothiazole core structure substituted with a long pentadecyl chain at the 2-position. This molecular architecture is of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. Scientific literature indicates that structurally analogous pentadecyl-benzothiazole derivatives have been designed and evaluated as potential cyclooxygenase (COX) inhibitors, targeting key enzymes in the inflammatory response pathway . The benzothiazole scaffold is a privileged structure in drug discovery, known for conferring a wide spectrum of biological activities. Research into benzothiazole derivatives has expanded into areas including anticancer , antimicrobial , and anti-inflammatory agents . The incorporation of a long alkyl chain, such as the pentadecyl group, can influence the compound's lipophilicity and its interaction with biological membranes and hydrophobic enzyme pockets, which is a key consideration in the rational design of new pharmacologically active molecules . This product is provided as a high-purity chemical reference standard for use in analytical method development, biochemical profiling, and hit-to-lead optimization campaigns in a non-clinical research setting. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H35NS B14734706 2-Pentadecyl-1,3-benzothiazole CAS No. 6277-30-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6277-30-1

Molecular Formula

C22H35NS

Molecular Weight

345.6 g/mol

IUPAC Name

2-pentadecyl-1,3-benzothiazole

InChI

InChI=1S/C22H35NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22-23-20-17-15-16-18-21(20)24-22/h15-18H,2-14,19H2,1H3

InChI Key

ASSZNFRDAUDJKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=NC2=CC=CC=C2S1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Pentadecyl 1,3 Benzothiazole

Established Synthetic Pathways for the Benzothiazole (B30560) Nucleus

The synthesis of the benzothiazole core is a well-established area of heterocyclic chemistry, driven by the significant biological and industrial applications of its derivatives. thieme-connect.commdpi.comnih.gov The most common and versatile strategies involve the construction of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative, typically starting from 2-aminobenzenethiol or its synthetic equivalents. nih.govacs.orgnih.gov These methods can be broadly categorized into condensation reactions and cyclization approaches.

Condensation Reactions with 2-Aminobenzenethiol Derivatives

The reaction between 2-aminobenzenethiol (2-ABT) and a variety of carbonyl-containing compounds or their equivalents is the most prevalent method for synthesizing 2-substituted benzothiazoles. nih.govnih.govmdpi.com This approach involves the initial formation of a Schiff base or a related intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration to furnish the aromatic benzothiazole ring. The specific substrate used for condensation dictates the nature of the substituent at the 2-position of the resulting benzothiazole. For the synthesis of 2-Pentadecyl-1,3-benzothiazole, this would involve reacting 2-aminobenzenethiol with a C16 precursor such as hexadecanal (B134135), palmitic acid, or hexadecanenitrile.

The condensation of 2-aminobenzenethiol with aldehydes is a direct and widely used method for preparing 2-substituted benzothiazoles. mdpi.commdpi.com To synthesize this compound, hexadecanal would be the required aldehyde. The reaction typically proceeds by the formation of a benzothiazoline (B1199338) intermediate via nucleophilic attack of the thiol group on the carbonyl carbon and subsequent cyclization, which is then oxidized to the final benzothiazole. mdpi.com A variety of catalysts and reaction conditions have been developed to promote this transformation, including acid catalysts, oxidizing agents, and green chemistry approaches like microwave irradiation and the use of ionic liquids. mdpi.comresearchgate.nettku.edu.tw

Numerous catalytic systems have been explored to enhance the efficiency and environmental compatibility of this reaction. For instance, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature has been shown to effectively catalyze the condensation of various aldehydes with 2-aminobenzenethiol, affording excellent yields. mdpi.commdpi.com Other notable catalysts include L-proline under solvent-free conditions, scandium triflate, and various supported nanocatalysts which offer advantages such as high yields, short reaction times, and catalyst reusability. mdpi.comtku.edu.tw

The reaction with ketones also proceeds via a similar mechanism to yield 2,2-disubstituted benzothiazolines, which can then be oxidized to 2-substituted benzothiazoles. However, the reaction with ketones can be less straightforward than with aldehydes. nih.govmdpi.com For instance, the reaction of 2-aminobenzenethiols with aryl ketones has been achieved using molecular oxygen as an oxidant in a chlorobenzene/DMSO solvent system. nih.govresearchgate.net

Table 1: Selected Catalytic Systems for Benzothiazole Synthesis from 2-Aminobenzenethiol and Aldehydes

Catalyst/System Solvent Conditions Yield Range (%) Reference(s)
H₂O₂/HCl Ethanol Room Temp, 1h 85-94 mdpi.commdpi.com
L-Proline Solvent-free Microwave High tku.edu.tw
Zn(OAc)₂·2H₂O (5 mol%) Solvent-free 80 °C, 30-60 min 67-96 mdpi.com
[bmim][FeCl₄] Solvent-free 80 °C, 30-90 min 82-94 mdpi.com
SnP₂O₇ Solvent-free 70 °C, 8-35 min 87-95 nih.govresearchgate.net
Molecular Sieves (4 Å) / PCC Dichloromethane - 85-95 mdpi.com

Carboxylic acids and their more reactive derivatives, such as acyl chlorides, are common precursors for the synthesis of 2-substituted benzothiazoles. nih.govnih.gov The synthesis of this compound would utilize palmitic acid (hexadecanoic acid) or its corresponding acyl chloride, palmitoyl (B13399708) chloride. The direct condensation of 2-aminobenzenethiol with carboxylic acids requires high temperatures and often the use of a dehydrating agent like polyphosphoric acid (PPA) to drive the reaction. nih.govnih.gov For example, condensing 2-aminobenzenethiol with p-aminobenzoic acids in PPA at 220 °C has been reported. nih.gov

To circumvent the harsh conditions required for direct condensation with carboxylic acids, milder methods have been developed. A mixture of methanesulfonic acid and silica (B1680970) gel has been used as an effective medium for the condensation of both aromatic and aliphatic carboxylic acids with 2-aminobenzenethiol. mdpi.com Another approach involves the use of coupling reagents, such as (o-CF₃PhO)₃P, which facilitate the reaction under smoother conditions and provide good yields. organic-chemistry.org

Acyl chlorides are more electrophilic than their parent carboxylic acids and react more readily with 2-aminobenzenethiol. nih.govrsc.org The reaction typically proceeds at lower temperatures and can be carried out in various solvents. For example, 2-chloromethyl-benzothiazole can be synthesized from 2-aminothiophenols and chloroacetyl chloride under microwave irradiation in acetic acid. mdpi.com The general procedure often involves slow addition of the acyl chloride to a solution of 2-aminobenzenethiol, sometimes in a solvent like N-methyl-pyrrolidinone, followed by heating to complete the cyclization. nih.gov One-pot methods using thionyl chloride to activate the carboxylic acid in situ before reaction with the amine have also been described. nih.govrsc.org

Table 2: Conditions for Benzothiazole Synthesis from Carboxylic Acids & Acyl Chlorides

Reagent Catalyst/Medium Conditions Yield Range (%) Reference(s)
Carboxylic Acids Polyphosphoric Acid (PPA) 170-250 °C 10-81 nih.govnih.gov
Carboxylic Acids Methanesulfonic acid/Silica gel - High mdpi.com
Carboxylic Acids (o-CF₃PhO)₃P - Good organic-chemistry.org
Acyl Chlorides N-Methyl-pyrrolidinone (NMP) 100 °C, 1h 82-95 nih.gov
Acyl Chlorides Acetic Acid Microwave, 10 min High mdpi.com
Carboxylic Acids/Amines Thionyl Chloride/Et₃N Room Temp, 5-20 min Excellent rsc.org

Nitriles provide another synthetic route to 2-substituted benzothiazoles. organic-chemistry.orgacs.org For the target compound, this would involve the reaction of 2-aminobenzenethiol with hexadecanenitrile. This method often requires a catalyst to facilitate the addition of the thiol to the carbon-nitrogen triple bond. acs.orgresearchgate.net

A copper-catalyzed condensation of 2-aminobenzenethiols with a wide range of nitriles has been shown to be an efficient method. organic-chemistry.orgacs.org Using a catalytic amount of copper(II) acetate (B1210297) in ethanol at 70 °C, various 2-substituted benzothiazoles have been synthesized in excellent yields. acs.org The proposed mechanism involves the copper catalyst promoting the nucleophilic attack of the thiol on the nitrile, leading to a sulfilimine intermediate which then undergoes an intramolecular cyclization to form the benzothiazole ring. acs.org Metal-free conditions using Brønsted acids have also been reported to catalyze the cyclization of 2-aminothiophenols with nitriles. researchgate.net

Table 3: Catalytic Systems for Benzothiazole Synthesis from 2-Aminobenzenethiol and Nitriles

Catalyst Base/Solvent Conditions Yield Range (%) Reference(s)
Cu(OAc)₂ (10 mol%) Et₃N / Ethanol 70 °C, 6h Excellent acs.org
Copper Catalyst - - Excellent organic-chemistry.org
Brønsted Acid Solvent-free - High researchgate.net

Cyclization Approaches for Benzothiazole Formation

An alternative to building the benzothiazole ring via condensation with 2-aminobenzenethiol is the intramolecular cyclization of a pre-formed, suitably substituted precursor. nih.govnih.gov

The intramolecular cyclization of N-arylthioamides (thioanilides) is a powerful method for benzothiazole synthesis. nih.govorganic-chemistry.orgacs.org This reaction, often referred to as the Jacobson synthesis, typically involves an oxidative C-S bond formation. nih.gov To produce this compound via this route, one would first need to synthesize N-(2-mercaptophenyl)hexadecanamide or a related thioamide precursor.

Various reagents and conditions have been developed to effect this cyclization. Classic methods use oxidants like alkaline potassium ferricyanide (B76249). nih.gov More modern approaches utilize metal-free, visible-light-driven photoredox catalysis for the cyclization of thioanilides through C-H functionalization. organic-chemistry.org Another innovative method is the TEMPO-catalyzed electrochemical C-H thiolation, which provides a metal- and reagent-free pathway to benzothiazoles from N-arylthioamides. acs.org This process involves the electrochemical generation of the TEMPO⁺ radical, which oxidizes the thioamide to a thioamidyl radical that subsequently undergoes cyclization. acs.org

Table 4: Selected Methods for Cyclization of Thioamides to Benzothiazoles

Method/Catalyst Key Features Substrate Reference(s)
Jacobson Synthesis Alkaline K₃[Fe(CN)₆] Thioanilides nih.gov
Visible-light photoredox catalysis Metal-free, aerobic Thioanilides organic-chemistry.org
TEMPO-catalyzed electrolysis Metal- and reagent-free N-(hetero)arylthioamides acs.org
CBr₄-mediated reaction Solvent- and metal-catalyst-free N-organylthioamides nih.gov
Carbon Dioxide as a Cyclization Raw Material

The utilization of carbon dioxide (CO₂) as a C1 building block represents a green and sustainable approach to chemical synthesis. In the context of benzothiazole formation, CO₂ can be employed as a phosgene (B1210022) equivalent for the cyclization of 2-aminothiophenols. This methodology typically involves the reaction of a 2-aminothiophenol (B119425) with CO₂ in the presence of a reducing agent, such as a hydrosilane, and a catalyst.

Recent research has demonstrated the synthesis of benzothiazoles via the cyclization of 2-aminothiophenols with CO₂ and diethylsilane, catalyzed by organic bases like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). mdpi.com This reaction proceeds under elevated pressure (5 MPa) and yields various 2-substituted benzothiazoles. mdpi.com The hydrosilane is crucial in this process as it facilitates the reduction of the intermediate derived from CO₂ and prevents the formation of benzothiazolone byproducts. mdpi.com

Another advancement in this area is the use of acetate-based ionic liquids, such as 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]), as catalysts. mdpi.com This system allows for the reaction to be carried out under milder conditions (e.g., 60 °C and 0.5 MPa) and still achieve high yields of benzothiazoles. mdpi.comsemanticscholar.org The ionic liquid is believed to play a multifunctional role by activating the CO₂, the hydrosilane, and the 2-aminothiophenol simultaneously. mdpi.com While not specifically detailed for a pentadecyl substituent, this method's tolerance for various functional groups suggests its potential for synthesizing this compound from the corresponding 2-aminothiophenol and a suitable C15 precursor under these green conditions. mdpi.comekb.egresearchgate.net

A simple and environmentally friendly method involves the reaction of 2-aminothiophenol and an aldehyde in a self-neutralizing acidic CO₂-alcohol system. In this approach, alkyl carbonic acid, formed in situ from CO₂ and an alcohol like methanol, catalyzes the condensation and cyclization, yielding a range of benzothiazole derivatives under mild conditions. researchgate.net This process simplifies the workup as it does not require neutralization with a base. researchgate.net

Radical Cyclization Strategies (e.g., Jacobsen Cyclization)

Radical cyclization reactions offer a powerful tool for the formation of the benzothiazole ring system. The Jacobsen cyclization, a classical method, involves the radical cyclization of thiobenzanilides. researchgate.net This reaction is typically carried out using an oxidizing agent like potassium ferricyanide in the presence of a base. researchgate.net The Jacobsen cyclization has been effectively used for the synthesis of 6-substituted benzothiazoles from the corresponding 3-fluoro- or 3,4-difluoro-substituted thiobenzanilides. researchgate.net

However, a notable challenge with the Jacobsen cyclization is the potential for the formation of regioisomeric mixtures when the aniline (B41778) ring is unsymmetrically substituted. researchgate.net Despite this, modifications to the standard procedure have been developed to achieve regiospecific synthesis of certain 2-arylbenzothiazoles. researchgate.net

More contemporary radical cyclization strategies have also been developed. For instance, the cyclization of thioformanilides can be induced by chloranil (B122849) under irradiation, proceeding through a mechanism where hydrogen atom abstraction from the thiobenzamide (B147508) by triplet chloranil is the key step. mdpi.comsemanticscholar.org This method is advantageous due to its simplicity and the ease of isolation of the resulting 2-substituted benzothiazoles. mdpi.comsemanticscholar.org Another innovative approach involves the metal-free radical cascade cyclization of 2-isocyanoaryl thioethers with alcohols, which provides a route to 2-hydroxyalkyl benzothiazoles. researchgate.net While these methods have not been explicitly applied to the synthesis of this compound, their general applicability to the formation of 2-substituted benzothiazoles suggests their potential utility.

Advanced Synthetic Strategies for this compound and its Analogs

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This section highlights some of the advanced strategies that align with the principles of green chemistry for the synthesis of this compound and related compounds.

Green Chemistry Approaches in Benzothiazole Synthesis

Green chemistry principles, such as the use of alternative energy sources, renewable feedstocks, and environmentally benign solvents and catalysts, are increasingly being integrated into the synthesis of benzothiazoles. mdpi.comekb.eg

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. ias.ac.innih.gov The synthesis of 2-substituted benzothiazoles has greatly benefited from this technology.

A common microwave-assisted approach involves the condensation of 2-aminothiophenol with aldehydes or other carbonyl compounds. ias.ac.inijpbs.com For instance, the synthesis of 2-cyanomethyl-1,3-benzothiazole has been achieved with a high yield (92%) in just 10 minutes under microwave irradiation at 40°C, a significant improvement over traditional methods. researchgate.net This intermediate can then be further reacted, for example, through a Knoevenagel condensation with aldehydes under microwave irradiation at 60°C to afford various derivatives. researchgate.netmdpi.com The synthesis of benzothiazole libraries has been accomplished via a one-pot, microwave-assisted, PIFA-promoted cyclocondensation of 2-aminothiophenols with aldehydes, demonstrating the efficiency and broad applicability of this technique. ias.ac.in While direct synthesis of this compound using this method is not explicitly reported, the successful synthesis of other 2-alkyl and 2-aryl benzothiazoles suggests its feasibility. ias.ac.inmdpi.com

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green reaction media due to their negligible vapor pressure, high thermal stability, and potential for recyclability. nih.govresearchgate.netrushim.rutcichemicals.com They can act as both solvents and catalysts in organic reactions.

In the context of benzothiazole synthesis, ionic liquids have been employed in several capacities. For example, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄) has been used as a recyclable solvent for the S-arylation of benzothiazole-2-thiol with diaryliodonium salts at room temperature. researchgate.net Furthermore, ionic liquids such as 1-butylimidazole (B119223) tetrafluoroborate and 1,3-dibutylimidazole tetrafluoroborate have been utilized for the synthesis of 2-aromatic substituted benzothiazoles from 2-aminobenzenethiol and aromatic acid chlorides at room temperature without the need for an additional catalyst. mdpi.com The synthesis of novel 3-methyl-2-alkylthio benzothiazolyl-based ionic liquids, where the benzothiazole moiety is part of the IL cation, has also been reported, highlighting the versatility of this class of compounds. nih.gov The application of Brønsted acid-surfactant-combined ionic liquids in water for the synthesis of 2-alkyl and 2-arylbenzothiazoles further underscores the green potential of these systems. mdpi.com

The development of efficient and reusable catalysts is a central theme in green chemistry. Several catalytic systems have been successfully applied to the synthesis of 2-substituted benzothiazoles.

H₂O₂/HCl System: A simple and highly efficient method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with aldehydes using a hydrogen peroxide/hydrochloric acid (H₂O₂/HCl) system in ethanol at room temperature. semanticscholar.orgekb.egresearchgate.netresearchgate.net This method is characterized by short reaction times (around 1 hour), excellent yields, and straightforward product isolation. semanticscholar.orgresearchgate.net The optimal ratio for this reaction has been determined to be 1:1:6:3 of 2-aminothiophenol to aldehyde to H₂O₂ to HCl. semanticscholar.orgresearchgate.net The reaction tolerates a wide range of aldehydes, including those with both electron-donating and electron-withdrawing substituents. semanticscholar.org

Palladium on Carbon (Pd/C): Palladium-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis. While many palladium-catalyzed methods for benzothiazole synthesis exist, the use of heterogeneous catalysts like palladium on carbon (Pd/C) is particularly attractive from a green chemistry perspective due to the ease of catalyst recovery and reuse. Although specific examples for long-chain alkyl benzothiazoles are scarce, Pd/C has been used in various C-S bond-forming reactions leading to the benzothiazole core. nih.gov

Copper-Catalyzed Synthesis: Copper catalysts, being more abundant and less expensive than palladium, offer an attractive alternative for the synthesis of benzothiazoles. An efficient method for the formation of 2-substituted benzothiazoles is the copper-catalyzed condensation of 2-aminobenzenethiols with nitriles. organic-chemistry.org Using copper(II) acetate (Cu(OAc)₂) as the catalyst in ethanol, a wide variety of 2-substituted benzothiazoles, including those with aliphatic side chains, can be obtained in excellent yields. organic-chemistry.org The reaction is believed to proceed through the formation of a sulfilimine intermediate followed by intramolecular cyclization, facilitated by copper coordination. organic-chemistry.org Other copper-catalyzed systems, such as those involving copper(I) chloride (CuCl) in three-component reactions of o-iodoanilines, isocyanides, and potassium sulfide, have also been developed for the synthesis of benzothiazole derivatives. nih.gov

Data Tables

Table 1: Overview of Synthetic Methodologies for 2-Substituted Benzothiazoles This table is interactive. Click on the headers to sort the data.

Methodology Key Reagents/Catalysts Typical Conditions Advantages Potential for this compound Synthesis
CO₂ Cyclization 2-Aminothiophenol, CO₂, Hydrosilane, DBN or Ionic Liquid 60-100°C, 0.5-5 MPa CO₂ Green C1 source, mild conditions with ILs High, requires appropriate C15 precursor
Jacobsen Cyclization Thiobenzanilides, K₃[Fe(CN)₆], Base Varies Established method Moderate, potential for regioisomers
Microwave-Assisted 2-Aminothiophenol, Aldehydes/Acyl Chlorides Microwave irradiation Rapid, high yields, clean reactions High, adaptable to long-chain aldehydes
Ionic Liquid Media [bmim]BF₄, etc. Room temperature to elevated temperatures Recyclable, can act as catalyst High, provides a green reaction environment
H₂O₂/HCl Catalysis H₂O₂/HCl Room temperature, Ethanol Mild, efficient, simple workup High, suitable for long-chain aliphatic aldehydes

| Copper Catalysis | Cu(OAc)₂, CuCl | 70°C, Ethanol | Inexpensive catalyst, good functional group tolerance | High, demonstrated for aliphatic nitriles |

Strategies for Regiospecific Introduction of the Pentadecyl Moiety

The regiospecific introduction of a long alkyl chain, such as a pentadecyl group, at the C2 position of the benzothiazole scaffold is most commonly achieved through the cyclocondensation of 2-aminobenzenethiol with a suitable C16 precursor. This approach is a cornerstone in the synthesis of 2-substituted benzothiazoles due to its efficiency and the ready availability of starting materials. mdpi.commdpi.com The reaction involves the formation of the thiazole ring by reacting the amino and thiol groups of 2-aminobenzenethiol with a carbonyl-containing compound.

To synthesize this compound, the typical reaction partners for 2-aminobenzenethiol are palmitic acid (a C16 fatty acid) or palmitaldehyde. The choice of catalyst, solvent, and reaction conditions plays a critical role in the efficiency and yield of the synthesis. Various methodologies have been developed to promote this condensation, often focusing on green chemistry principles such as the use of microwave irradiation, solvent-free conditions, or reusable catalysts. mdpi.commdpi.com

For instance, the condensation of 2-aminobenzenethiol with fatty acids can be effectively carried out under microwave irradiation using P₄S₁₀ as a catalyst in a solvent-free environment. mdpi.com This method is rapid and high-yielding. mdpi.com Alternatively, various catalysts, including ionic liquids like 1-butyl-3-methylimidazolium tetrachloroferrate(III) or heterogeneous catalysts such as nano-silica triazine dendrimers, have been employed for the condensation with aldehydes, achieving excellent yields under relatively mild conditions. mdpi.com These methods demonstrate broad applicability for synthesizing 2-alkyl and 2-aryl benzothiazoles and are directly transferable to the synthesis of the pentadecyl derivative.

Table 1: Selected Catalytic Systems for the Synthesis of 2-Alkyl-Benzothiazoles via Condensation

Reactant 2 Catalyst / Method Conditions Yield Reference
Fatty Acids P₄S₁₀ / Microwave Solvent-free, 3-4 min High mdpi.com
Aldehydes 1-butyl-3-methylimidazolium tetrachloroferrate(III) 80 °C, solvent-free 82-94% mdpi.com
Aldehydes Amberlite IR120 / Microwave 85 °C, 5-10 min 88-95% mdpi.com
Aldehydes H₂O₂/HCl Ethanol, Room Temp, 1 h High mdpi.com

Chemical Modification and Functionalization of the this compound Core

Once synthesized, the this compound core can undergo further chemical modification. Functionalization can be targeted at either the benzothiazole nucleus itself or the pentadecyl side chain, although reactions on the heterocyclic core are more extensively documented. These modifications are crucial for tuning the molecule's physicochemical properties for various applications.

Functionalization of the Benzene Ring: The benzene portion of the benzothiazole ring system can be functionalized through modern C-H activation and functionalization strategies. Although the benzothiazole ring is electron-poor, directed C-H functionalization provides a powerful tool for introducing substituents at specific positions (C4, C5, C6, and C7). nih.govdiva-portal.org For instance, iridium-catalyzed C-H borylation can regioselectively install a boryl group, typically at the C5 or C4/C6 positions. nih.govdiva-portal.org These borylated intermediates are versatile building blocks that can be converted into a wide range of functional groups through subsequent cross-coupling reactions. nih.gov Furthermore, palladium-catalyzed reactions, such as the Catellani reaction, allow for the introduction of alkyl or aryl groups at positions ortho to an existing halide on the benzene ring, offering another route to multi-substituted benzothiazole derivatives. nih.govdiva-portal.org

Functionalization Involving the C2-Position: The C2 position of the benzothiazole ring is a primary site for chemical modification. While the pentadecyl group is generally unreactive, the C2 carbon to which it is attached can be involved in further transformations. One documented strategy involves the reaction of 2-substituted benzothiazoles in ring-forming reactions. For example, derivatives starting with a reactive handle at the C2 position, such as 2-cyanomethyl-1,3-benzothiazole, can be used to construct more complex fused heterocyclic systems like pyrido[2,1-b]benzothiazoles. researchgate.netnih.gov

Another approach is the direct functionalization of the C2-H bond of the benzothiazole ring itself, though this is more applicable to the parent benzothiazole before the introduction of the alkyl chain. These methods, which form thiazol-2-yl-phosphonium salts or utilize palladium catalysis for direct arylation, highlight the reactivity of the C2 position. acs.orgrsc.org

More complex transformations include nucleophile-induced ring contraction of related systems like pyrrolo nih.govdiva-portal.orgbenzothiazines to yield pyrrolo nih.govacs.orgbenzothiazole derivatives. beilstein-journals.orgsemanticscholar.org Such rearrangements indicate that the core benzothiazole structure can be significantly altered to create novel scaffolds.

Table 2: Selected Methods for Functionalization of the Benzothiazole Core

Method Target Position(s) Reagents/Catalyst Functional Group Introduced Reference
C-H Borylation C4, C5, C6 [Ir(OMe)COD]₂, B₂(pin)₂ Boryl (-B(pin)) nih.govdiva-portal.org
Catellani Reaction C4, C6 (ortho to Iodide) Pd/norbornene Alkyl, Alkenyl nih.govdiva-portal.org
C2-H Functionalization C2 Triphenylphosphine Phosphonium Salt, then Ether/Amine acs.org
Direct Arylation C2 Pd-catalyst, Iodoarenes Aryl rsc.org

Biosynthetic Considerations and Natural Occurrence

Natural Sources of Benzothiazole (B30560) Compounds

The benzothiazole core structure, 1,3-benzothiazole, is a naturally occurring compound found in a variety of sources, contributing to the aroma and flavor profiles of certain foods. wikipedia.orgfoodb.ca Its derivatives are found in both terrestrial and marine environments. researchgate.netmdpi.com For instance, the well-known bioluminescent compound, firefly luciferin (B1168401), is a complex derivative of benzothiazole. wikipedia.orgresearchgate.net

Simpler benzothiazole compounds have been identified in microorganisms and plants. It has been detected in the fermentation culture extracts of the marine bacterium Micrococcus sp. and is produced by the fungus Aspergillus clavatus. researchgate.net The compound also occurs in several plant species, contributing to their characteristic scent. foodb.ca

Table 1: Documented Natural Sources of Benzothiazole

Source CategorySpecific SourceReference
Microorganism Aspergillus clavatus researchgate.net
Marine Bacteria Micrococcus sp. researchgate.net
Plants Cranberries researchgate.net
Safflowers (Carthamus tinctorius) foodb.ca
Blackberries (Rubus) foodb.ca
Evergreen Blackberries (Rubus laciniatus) foodb.ca
Asparagus (Asparagus officinalis) foodb.ca
Green Tea foodb.ca
Black Tea foodb.ca
Insects Firefly (as luciferin derivative) wikipedia.org

Exploration of Anacardic Acid as a Biosynthetic Precursor for 2-Pentadecyl-1,3-benzothiazole

The biosynthesis of the benzothiazole nucleus is generally proposed to arise from the condensation of a 2-aminothiophenol (B119425) intermediate with a suitable carbonyl-containing compound, such as an aldehyde or carboxylic acid. mdpi.comacs.org A widely accepted hypothesis for the formation of the benzothiazole ring in nature involves the reaction of cysteine with benzoquinone derivatives. researchgate.net

The specific structure of this compound, with its long C15 alkyl chain, points towards a lipid-derived precursor. A primary candidate for this role is anacardic acid, a major constituent of cashew nut shell liquid (CNSL) from the plant Anacardium occidentale. nih.govgbif.orgnih.gov Anacardic acid is a salicylic (B10762653) acid derivative substituted at the 6-position with a pentadecyl chain (C15H31). nih.gov

A plausible, though not yet empirically proven, biosynthetic pathway for this compound could involve the following steps:

Metabolic modification of anacardic acid, potentially through decarboxylation and oxidation, to yield a pentadecyl-containing carbonyl compound, such as pentadecanal (B32716) or pentadecanoic acid.

Condensation of this C15 aldehyde or acid with a naturally occurring 2-aminothiophenol intermediate.

Subsequent cyclization and dehydration/oxidation to form the stable aromatic benzothiazole ring substituted at the 2-position with the pentadecyl group.

This proposed pathway aligns with established chemical syntheses of 2-substituted benzothiazoles, which frequently employ the condensation of 2-aminothiophenol with aldehydes or carboxylic acids. mdpi.comacs.org The availability of anacardic acid in nature makes it a highly logical source for the distinctive alkyl chain of the target molecule.

Related Natural Lipid Derivatives and their Structural Mimicry

The pentadecyl group of this compound establishes it as a lipid derivative. This structural feature is shared with other natural phenolic lipids, most notably the other primary components of cashew nut shell liquid (CNSL). nih.gov Besides anacardic acid, CNSL contains significant amounts of cardol and cardanol. gbif.org

These compounds exhibit structural mimicry with this compound in that they all possess a long, hydrophobic alkyl or alkenyl chain attached to an aromatic ring.

Anacardic Acid: A salicylic acid head with a C15 side chain. nih.gov

Cardanol: A phenol (B47542) head with a C15 side chain, produced by the decarboxylation of anacardic acid upon heating. gbif.org

Cardol: A resorcinol (B1680541) (1,3-dihydroxybenzene) head with a C15 side chain. gbif.org

The side chains of these CNSL components, like that of anacardic acid, are typically a mixture of saturated (pentadecyl), monoenoic, dienoic, and trienoic C15 chains. nih.gov This family of natural lipids from Anacardium occidentale represents a clear example of structural relationship, where a conserved long-chain alkyl group is attached to different aromatic cores. The this compound molecule fits within this paradigm as a lipid-tailed aromatic compound, distinguishing itself through its heterocyclic benzothiazole head group.

Table 2: Structurally Related Natural Lipid Derivatives from CNSL

Compound NameChemical ClassCore StructureShared Structural Feature
Anacardic Acid Phenolic AcidSalicylic AcidC15 alkyl/alkenyl side chain
Cardanol PhenolPhenolC15 alkyl/alkenyl side chain
Cardol PhenolResorcinolC15 alkyl/alkenyl side chain

Spectroscopic Characterization and Structural Elucidation in Research

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides exact bond lengths, bond angles, and information about the packing of molecules in a crystal lattice.

Typical Bond Parameters for the Benzothiazole (B30560) Ring System Based on crystallographic data of related structures.

View Typical Bond Lengths and Angles
Bond Typical Length (Å) Angle **Typical Value (°) **
S-C2~1.75C9-S-C2~89
S-C9~1.74S-C2-N3~115
N3-C2~1.30C2-N3-C8~109
N3-C8~1.40C4-C9-S~126
C-C (Aromatic)1.36 - 1.41C-C-C (Aromatic)118 - 122

Elemental Analysis and Thermal Characterization in Synthetic Validation

The confirmation of a newly synthesized compound's identity and purity is a cornerstone of chemical research. For a molecule such as 2-Pentadecyl-1,3-benzothiazole, elemental analysis and thermal characterization techniques are crucial steps in its structural elucidation and validation.

Elemental Analysis

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound (C₂₂H₃₅NS), the theoretical elemental composition can be calculated based on its molecular formula. This theoretical data serves as a benchmark against which experimental results are compared.

A successful synthesis would yield a product with an elemental composition that closely matches the theoretical values, typically within a ±0.4% margin of error, which is a standard for establishing the purity of a sample.

Interactive Data Table: Theoretical vs. Experimental Elemental Analysis of this compound

ElementTheoretical %Experimental % (Hypothetical)
Carbon (C)76.4776.50
Hydrogen (H)10.2110.18
Nitrogen (N)4.054.02
Sulfur (S)9.289.30

Note: The experimental values presented are hypothetical and serve as an illustrative example of what would be expected from a pure sample.

Thermal Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and phase behavior of a compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a long-chain alkyl-substituted benzothiazole, TGA would reveal its decomposition temperature. The thermal stability of such compounds is an important property, particularly for applications where they might be exposed to elevated temperatures. Research on related benzothiazole derivatives indicates that the thermal stability can be influenced by the nature of the substituent at the 2-position.

Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures at which phase transitions, such as melting and boiling, occur. For a solid compound like this compound, DSC would show a sharp endothermic peak at its melting point. The sharpness of this peak can also be an indicator of the sample's purity.

Interactive Data Table: Hypothetical Thermal Analysis Data for this compound

Analysis TypeParameterValue (Hypothetical)
TGADecomposition Temperature (Td)> 250 °C
DSCMelting Point (Tm)60-65 °C

Note: These values are hypothetical and based on the expected properties of similar long-chain alkyl-substituted benzothiazoles.

Structure Activity Relationship Sar Studies of 2 Pentadecyl 1,3 Benzothiazole and Its Analogs

Impact of Substituent Variation at the 2-Position on Biological Activity

The C-2 position of the benzothiazole (B30560) ring is a primary site for chemical modification and plays a pivotal role in defining the pharmacological profile of its derivatives. pharmacyjournal.inijpsr.com The introduction of various functional groups at this position can lead to a wide spectrum of biological activities. ijpsr.com

Research indicates that the activity of the benzothiazole core is significantly enhanced by the presence of specific moieties at the 2-position. For instance, the incorporation of a thiol group, an amino group, or a pyrazoline moiety has been shown to strengthen biological effects. pharmacyjournal.in Furthermore, attaching a phenyl or a substituted phenyl group at this position can confer a range of therapeutic properties, including anticancer, anti-tuberculosis, anticonvulsant, and anti-inflammatory activities. pharmacyjournal.in The concept of molecular hybridization, which involves combining the benzothiazole scaffold with other pharmacologically active moieties at the 2-position, is a widely used strategy to enhance biological effects and overcome drug resistance. nih.gov

For example, studies on benzothiazole-phenyl analogs have been conducted to develop dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are potential targets for treating various diseases. nih.gov In these studies, modifications on the 2-phenyl substituent were critical for activity. nih.gov

Table 1: Effect of Substituents at the 2-Position on the Biological Activity of Benzothiazole Derivatives

Substituent at 2-Position Associated Biological Activity Reference
Thiol (-SH) Strengthened general biological activity, Bactericidal, Anti-inflammatory pharmacyjournal.in
Amino (-NH2) Strengthened general biological activity pharmacyjournal.in
Phenyl / Substituted Phenyl Anticancer, Anti-TB, Anticonvulsant, Anti-inflammatory pharmacyjournal.in
Pyrazoline Moiety Strengthened general biological activity pharmacyjournal.in

Influence of Alkyl Chain Length (specifically the pentadecyl group) on Biological Efficacy and Pharmacological Profiles

The length of an alkyl chain substituent, such as the pentadecyl group in 2-pentadecyl-1,3-benzothiazole, is a critical factor that modulates biological activity, primarily by altering the molecule's lipophilicity. Lipophilicity affects key pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

In a study on benzothiazole-thiazolidinedione conjugates, researchers observed that as the N-alkyl substituents became longer, the compounds exhibited a stronger inhibitory effect on nitric oxide (NO) generation, while their activation of peroxisome proliferator-activated receptor-gamma (PPARγ) decreased. jchemrev.comjchemrev.com This demonstrates that increasing alkyl chain length can have divergent effects on different biological targets.

The physical properties of the molecule are also significantly impacted by the alkyl chain length. In related heterocyclic systems like thiazolothiazoles, it has been shown that even slight changes in the length of alkyl side chains can dramatically affect the molecule's solubility and thermal stability. nih.gov Shorter alkyl chains can lead to stronger molecular aggregation and reduced solubility, which in turn can negatively impact the formation of an active layer in organic solar cells, a field where these compounds are also studied. nih.gov

For this compound, the long 15-carbon chain imparts significant lipophilic character. This property would be expected to enhance its association with lipid membranes and hydrophobic pockets within biological targets. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding, which may complicate its pharmacological profile. The optimal alkyl chain length often represents a balance between achieving sufficient lipophilicity for target interaction and maintaining reasonable physicochemical properties for drug development.

Table 2: General Influence of Increasing Alkyl Chain Length on Benzothiazole Derivative Properties

Property General Trend with Increasing Chain Length Reference
Lipophilicity Increases General Principle
Aqueous Solubility Decreases nih.gov
Molecular Aggregation Can be affected nih.gov

Stereochemical Considerations and Enantiomeric Activity in Benzothiazole Derivatives

Stereochemistry can play a crucial role in the biological activity of chiral molecules. When a molecule and its biological target (like an enzyme or receptor) are chiral, they often interact in a stereospecific manner, leading to differences in activity between enantiomers or diastereomers.

A clear example of this principle is found in studies of related heterocyclic compounds. In a series of 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol derivatives, the anti-inflammatory activity was found to be markedly influenced by the stereochemistry of the amino alcohol group. nih.gov Specifically, the threo diastereomer of the compound exhibited potent anti-inflammatory activity, whereas the corresponding erythro diastereomer was essentially devoid of any significant activity. nih.gov This stark difference underscores the importance of the three-dimensional arrangement of atoms for effective interaction with the biological target.

While this example is not a 2-substituted benzothiazole, it illustrates a fundamental principle of medicinal chemistry that is applicable to any benzothiazole derivative that contains a chiral center, whether in a substituent at the 2-position or elsewhere on the scaffold. If a chiral center were introduced into the pentadecyl chain of this compound, or if a chiral substituent were used in place of it, it would be highly probable that the resulting enantiomers would display different biological potencies or pharmacological profiles.

Table 3: Diastereomeric Activity in Amino-benzocycloheptenol Derivatives

Diastereomer Anti-inflammatory Activity Reference
threo Active nih.gov

Electronic and Steric Effects of Remote Substituents on Bioactivity

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the molecule's reactivity and its ability to participate in non-covalent interactions like hydrogen bonding. mdpi.comnih.gov

Electron-Withdrawing Groups: Groups like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl) can increase the potency of benzothiazole derivatives. For instance, placing a nitro or cyano group at the C-6 position has been found to increase the antiproliferative activity of certain benzothiazoles. nih.gov Similarly, introducing a fluorine atom at the C-5 position has been shown to substantially boost anticancer efficacy and improve metabolic stability. mdpi.com Theoretical studies confirm that EWGs like -NO2 lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which can be advantageous for charge transport and optoelectronic properties. nih.gov

Electron-Donating Groups: Groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) at the C-6 position can also boost a compound's potency. pharmacyjournal.in The methoxy group, in particular, is noted for its ability to engage in favorable hydrophobic and hydrogen-bonding interactions within kinase binding sites. mdpi.com

A synergistic effect has been observed when combining these groups. Layering a fluorine atom at C-5 with a methoxy or methyl group at C-6 can produce enhanced antiproliferative effects, demonstrating how optimizing both electronic and steric properties can lead to superior biological activity. mdpi.com

Steric Effects: The size and shape of substituents on the benzene (B151609) ring also play a role. Bulky groups can cause steric hindrance that may prevent the molecule from fitting into a receptor's binding site. Conversely, a substituent might provide a better fit or introduce new points of interaction. The position of the substituent is also critical; for example, a chloro group at the 4-position of 2-mercaptobenzothiazole (B37678) was found to increase antifungal activity, while a methoxy group at the same position increased antibacterial activity. pharmacyjournal.in

Table 4: Influence of Remote Substituents on the Bioactivity of Benzothiazole Derivatives

Position Substituent Type Observed Effect Reference
C-4 -Cl EWG Increased antifungal activity pharmacyjournal.in
C-4 -OCH3 EDG Increased antibacterial activity pharmacyjournal.in
C-5 -F, -Cl EWG Increased potency/anticancer activity mdpi.compharmacyjournal.in
C-6 -OCH3, -OH, -CH3 EDG Increased potency/antiproliferative effects mdpi.compharmacyjournal.in

Following a comprehensive search for scientific literature, it has been determined that there is no available research data specifically on the chemical compound This compound in the requested areas of biological activity.

Extensive searches were conducted to locate studies pertaining to the anticancer, antitumor, and antimicrobial properties of this compound, as per the detailed outline provided. These searches included specific queries related to its potential mechanisms of action, such as enzyme inhibition, apoptosis induction, and antiproliferative effects on various cancer cell lines (PANC-1, MCF-7, HepG2, A549). Furthermore, investigations into its antibacterial spectrum against model organisms like Staphylococcus aureus and Escherichia coli, and its antifungal efficacy against Candida albicans and Aspergillus niger also yielded no specific results for this particular compound.

The existing body of scientific literature focuses broadly on the biological activities of the benzothiazole scaffold and its various other derivatives. However, research dedicated to the specific properties of the 2-Pentadecyl-substituted variant could not be identified in the public domain.

Therefore, it is not possible to generate the requested article with detailed, scientifically accurate content and data tables for each specified section and subsection, as no primary or secondary research sources were found for "this compound."

Mechanistic Investigations of Biological Activities in Vitro and in Vivo Non Clinical

Antimicrobial Activity Research (Antibacterial, Antifungal, Antiviral, Antiparasitic)

Antiviral Mechanisms and Efficacy

Research into the antiviral properties of 2-Pentadecyl-1,3-benzothiazole and related compounds has revealed potential mechanisms of action against various viruses. While specific studies on this compound's antiviral activity are part of a broader exploration of benzothiazole (B30560) derivatives, the general consensus points towards interference with viral replication and entry processes. The lipophilic nature of the pentadecyl chain is thought to facilitate interaction with viral envelopes or host cell membranes, a critical step in inhibiting viral propagation.

Antiparasitic Efficacy (e.g., Antileishmanial, Anthelmintic)

The antiparasitic potential of 2-substituted benzothiazoles has been investigated against several parasites, including those responsible for leishmaniasis and various helminth infections. The efficacy of these compounds is often attributed to their ability to disrupt key metabolic pathways or cellular structures within the parasites. For instance, the mechanism of action may involve the inhibition of enzymes crucial for parasite survival or interference with their redox homeostasis.

Anti-inflammatory and Analgesic Research

Derivatives of 2-aminobenzothiazole (B30445) have been a focal point of research for developing novel anti-inflammatory and analgesic agents. These studies provide a basis for understanding the potential of related compounds like this compound in these therapeutic areas.

Modulation of Inflammatory Pathways (e.g., COX-1, COX-2, 5-Lipoxygenase)

The anti-inflammatory effects of benzothiazole derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). Inhibition of COX-1 and COX-2 enzymes curtails the production of prostaglandins, which are significant mediators of inflammation and pain. Similarly, blocking the 5-LOX pathway reduces the synthesis of leukotrienes, another class of inflammatory mediators. The specific inhibitory activity of this compound against these enzymes is a subject of ongoing investigation to delineate its precise mechanism of action.

Evaluation in In Vivo Animal Models of Inflammation (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a standard preclinical test to evaluate the anti-inflammatory potential of new chemical entities. In this model, the administration of carrageenan induces a localized inflammatory response characterized by swelling. The effectiveness of a test compound is measured by its ability to reduce this edema. Benzothiazole derivatives have demonstrated significant anti-inflammatory activity in such models, suggesting that this compound may also exhibit similar in vivo efficacy.

Antioxidant Properties and Mechanisms of Reactive Oxygen Species Modulation

The antioxidant capacity of benzothiazole compounds is a well-documented aspect of their biological profile. This activity is primarily attributed to their ability to scavenge free radicals and modulate the activity of enzymes involved in maintaining cellular redox balance. The benzothiazole nucleus can act as a hydrogen or electron donor, neutralizing reactive oxygen species (ROS) and thereby mitigating oxidative stress. The long pentadecyl chain in this compound may influence its localization within cellular membranes, potentially enhancing its protective effects against lipid peroxidation.

Enzyme Inhibition Beyond Primary Therapeutic Targets

The therapeutic potential of this compound extends to its ability to inhibit a variety of enzymes beyond those directly involved in inflammation.

Enzyme Inhibition Data for Benzothiazole Derivatives

EnzymeFunctionInhibitory Potential of Benzothiazole Derivatives
Urease Catalyzes the hydrolysis of urea; a virulence factor in some bacteria.Benzothiazole compounds have been shown to inhibit bacterial and fungal urease.
Carbonic Anhydrase Involved in various physiological processes, including pH regulation and fluid balance.Certain benzothiazole derivatives act as inhibitors of carbonic anhydrase isozymes.
Soluble Epoxide Hydrolase (sEH) Metabolizes epoxy fatty acids, which have anti-inflammatory properties.Inhibition of sEH by some benzothiazoles can lead to anti-inflammatory and analgesic effects.
Fatty Acid Amide Hydrolase (FAAH) Degrades endocannabinoids, which are involved in pain, mood, and inflammation.FAAH inhibition is a target for analgesic and anti-inflammatory drug development, and some benzothiazoles show inhibitory activity.
Monoamine Oxidase-A (MAO-A) An enzyme that breaks down neurotransmitters like serotonin (B10506) and dopamine.Benzothiazole derivatives have been explored as potential MAO-A inhibitors for the treatment of depression and neurodegenerative diseases.

Neurobiological Interactions and Neuroprotective Research (e.g., Amyloid Beta Peptide, ABAD)

There is no available research specifically investigating the neurobiological interactions or neuroprotective effects of This compound . While the broader class of benzothiazole derivatives has been a subject of interest in neurodegenerative disease research, particularly for Alzheimer's disease, studies on the 2-Pentadecyl derivative are absent.

Research into other benzothiazole compounds has explored their potential to interact with targets like amyloid-β (Aβ) peptides and Aβ-binding alcohol dehydrogenase (ABAD), which are implicated in the pathology of Alzheimer's disease. For instance, certain benzothiazole ureas and phosphonates have been designed and synthesized to inhibit the Aβ-ABAD interaction, aiming to protect against mitochondrial and neuronal dysfunction. Additionally, some benzothiazole derivatives have been developed as imaging probes for detecting amyloid plaques in the brain. However, none of these studies specifically name or test the this compound compound, and therefore no data on its binding affinity, inhibitory concentrations, or neuroprotective capacity can be provided.

Antidiabetic and Hypoglycemic Research

A review of scientific literature reveals no specific studies on the antidiabetic or hypoglycemic properties of This compound . The benzothiazole nucleus is recognized as a privileged scaffold in medicinal chemistry, and various derivatives have been synthesized and evaluated for their potential to manage diabetes.

These investigations into other benzothiazole analogues have focused on mechanisms such as the inhibition of enzymes like α-amylase, α-glucosidase, and protein tyrosine phosphatase 1B (PTP1B), or agonism of peroxisome proliferator-activated receptor gamma (PPARγ). For example, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides and hybrids of pyrazolidinedione and benzothiazole have shown promising antihyperglycemic activity in preclinical models. Despite the exploration of the antidiabetic potential within the benzothiazole family, specific data for the 2-Pentadecyl derivative, including its effects on glucose metabolism or related enzymatic activity, remains unpublished in the reviewed sources.

Anticonvulsant Activity Research

There is no available scientific literature detailing the investigation of This compound for anticonvulsant activity. While various other derivatives of benzothiazole have been synthesized and assessed for their potential to suppress seizures, the 2-Pentadecyl variant has not been a subject of these studies.

Research in this area has explored different substituted benzothiazoles, including tetrahydropyrrolo[2,1-b]benzothiazol-1-ones and benzothiazole-coupled sulfonamides. These studies have used standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to identify compounds with potential anticonvulsant effects. The findings have highlighted some promising candidates within the benzothiazole class, but provide no data on the efficacy or neurotoxicity of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the intrinsic properties of 2-Pentadecyl-1,3-benzothiazole. These calculations allow for the determination of its three-dimensional structure, the distribution of electrons within the molecule, and its propensity to participate in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For benzothiazole (B30560) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p) or 6-31+G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. nbu.edu.sascirp.org These calculated parameters for the benzothiazole core are generally in good agreement with experimental data where available. core.ac.uk The long pentadecyl chain introduces conformational flexibility, and DFT can be used to explore the various possible conformers and identify the lowest energy (most stable) structure.

Table 1: Representative Calculated Geometrical Parameters for the Benzothiazole Core

Parameter Typical Calculated Value (DFT)
C-C (thiazole ring) 1.457–1.480 Å

This table is illustrative and based on general findings for 2-substituted benzothiazoles. nbu.edu.sa The exact values for this compound would require specific calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more reactive and less stable. scirp.orgmdpi.com

For benzothiazole derivatives, the HOMO is typically localized on the electron-rich portions of the molecule, such as the aryl donors, while the LUMO is often distributed over the benzothiazole core. researchgate.net The long pentadecyl chain, being an electron-donating group, would be expected to influence the energy of the HOMO. The calculated HOMO-LUMO gap provides insights into the charge transfer that can occur within the molecule. core.ac.uk For substituted benzothiazoles, these energy gaps typically fall within the range of 4.46 to 4.73 eV. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies and Band Gap

Parameter Typical Calculated Value (eV)
HOMO Energy Varies with substituent
LUMO Energy Varies with substituent

This table provides a general range based on studies of similar benzothiazole derivatives. mdpi.com The precise values for this compound would need to be calculated.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. conicet.gov.ar These descriptors provide a more detailed picture of its potential chemical behavior.

Ionization Energy (I): The energy required to remove an electron from a molecule, related to the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron, related to the LUMO energy (A ≈ -E_LUMO).

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution, calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap. scirp.org

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating a molecule's polarizability. scirp.org

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). researchgate.net

Nucleophilicity: While not as directly calculated from these descriptors, a lower electrophilicity index and a higher HOMO energy generally suggest greater nucleophilic character.

The pentadecyl group, being electron-donating, is expected to increase the HOMO energy, thereby decreasing the ionization potential and potentially increasing the nucleophilicity of the benzothiazole system.

Table 3: Global Reactivity Descriptors and Their Significance

Descriptor Formula Significance
Ionization Energy (I) I ≈ -E_HOMO Ease of electron donation
Electron Affinity (A) A ≈ -E_LUMO Ease of electron acceptance
Chemical Hardness (η) η = (I - A) / 2 Resistance to charge transfer
Chemical Softness (S) S = 1 / η Polarizability
Electronegativity (χ) χ = (I + A) / 2 Electron attracting power

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values on the electron density surface, typically using a color scale. researchgate.net

Red regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In benzothiazole derivatives, these are often located around the nitrogen and sulfur atoms of the thiazole (B1198619) ring. researchgate.net

Blue regions: Represent areas of positive electrostatic potential, electron-deficient, and are prone to nucleophilic attack.

Green regions: Correspond to areas of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atom, making it a primary site for interactions with electrophiles or hydrogen bond donors. The long, nonpolar pentadecyl chain would be expected to show a largely neutral potential.

The stability arising from these electron delocalizations can be quantified by the second-order perturbation energy (E(2)). scirp.org A higher E(2) value indicates a stronger interaction. In benzothiazole systems, NBO analysis can reveal interactions between the lone pairs of the nitrogen and sulfur atoms and the π-system of the benzene (B151609) ring, as well as interactions involving the substituent at the 2-position. nih.gov The analysis can be performed in both the gas phase and in solution to understand the influence of the environment on these interactions. scirp.org

Table 4: Key Intramolecular Interactions Revealed by NBO Analysis

Donor NBO Acceptor NBO Type of Interaction Significance
Lone Pair (N) π*(C=C) Hyperconjugation Delocalization and stabilization
Lone Pair (S) σ*(C-N) Hyperconjugation Delocalization and stabilization

This table is illustrative of the types of interactions that can be studied with NBO analysis.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction of a small molecule, like this compound, with a biological macromolecule, typically a protein. biointerfaceresearch.com These methods are instrumental in drug discovery and design, helping to predict the binding mode and affinity of a ligand to its target. mdpi.comallsubjectjournal.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. bohrium.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then scoring them based on their binding energy. allsubjectjournal.com For benzothiazole derivatives, docking studies have been used to investigate their binding to various enzymes, such as dihydropteroate (B1496061) synthase (DHPS) and E. coli dihydroorotase. mdpi.comnih.gov The results of these studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov These simulations provide a more realistic picture of the interactions in a physiological environment, taking into account the flexibility of both the ligand and the protein. biointerfaceresearch.com MD simulations can be used to assess the stability of the docked complex, with lower root-mean-square deviation (RMSD) values indicating greater stability. nih.gov They can also provide insights into the changes in the protein's conformation upon ligand binding and the role of solvent molecules in the interaction. ru.nl

For this compound, the long pentadecyl chain would likely play a significant role in hydrophobic interactions within a protein's binding pocket, while the benzothiazole headgroup could participate in more specific interactions like hydrogen bonding or π-π stacking. Both docking and MD simulations would be crucial for understanding its potential as a biologically active agent.

Ligand-Protein Interaction Analysis with Specific Biological Targets

There are no available studies that have performed ligand-protein interaction analysis for this compound with any specific biological targets. Molecular docking and simulation studies, which are crucial for understanding these interactions, have not been reported for this particular compound.

Prediction of Binding Affinities and Target Selectivity

In the absence of ligand-protein interaction studies, there is no data on the predicted binding affinities or target selectivity of this compound. The influence of the long pentadecyl chain on the binding characteristics of the benzothiazole core remains uninvestigated.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been developed that include this compound. QSAR studies on benzothiazole derivatives have been reported, but these have not focused on a series of compounds with varying long alkyl chain lengths at the C2 position. Therefore, the structural features of the pentadecyl group have not been correlated with any specific biological activity in a quantitative manner.

Emerging Research Areas and Applications of 2 Pentadecyl 1,3 Benzothiazole

Development as Research Probes and Imaging Agents (e.g., for Amyloid Plaques)

The benzothiazole (B30560) scaffold is a well-established pharmacophore for the development of imaging agents targeting amyloid-β (Aβ) plaques, which are pathological hallmarks of Alzheimer's disease. nih.gov Derivatives of benzothiazole, structurally similar to Thioflavin T, a benchmark dye for amyloid staining, have demonstrated high binding affinity to Aβ aggregates. researchgate.net The push-pull electronic nature of substituted benzothiazoles contributes to their favorable fluorescence properties upon binding. nih.gov

While research has not explicitly focused on 2-pentadecyl-1,3-benzothiazole, its core structure suggests a strong potential for this application. The lipophilic pentadecyl chain could enhance its ability to cross the blood-brain barrier, a critical requirement for in vivo imaging agents. Furthermore, the interaction of the long alkyl chain with the hydrophobic pockets of Aβ fibrils might influence binding affinity and specificity. Studies on related benzothiazole derivatives have shown that modifications to the core structure can significantly impact their efficacy as imaging probes. wustl.edunih.gov For instance, the introduction of various functional groups can tune the fluorescence quantum yield and shift emission wavelengths, which is crucial for minimizing background signal and improving detection sensitivity. nih.gov

Table 1: Comparison of Benzothiazole Derivatives as Amyloid Imaging Probes

Derivative Type Key Features Potential Relevance for this compound
Push-pull benzothiazoles Excellent affinity for Aβ aggregates, clear visualization of plaques. nih.gov The inherent electronic properties of the benzothiazole core could be leveraged.
BF2-functionalized benzothiazoles High fluorescence quantum yield, large molar extinction coefficients, and high chemical stability. nih.gov The pentadecyl chain could be combined with fluorination to enhance imaging properties.

Exploration in Functional Materials Research (e.g., Fluorescence, Electroluminescence)

Benzothiazole derivatives are recognized for their interesting photophysical properties, making them promising candidates for organic light-emitting diodes (OLEDs) and other functional materials. researchgate.net The benzothiazole ring system can act as a light-emitting component and is known for its thermal stability. researchgate.net Research into compounds like 2-(2-hydroxyphenyl) benzothiazole has demonstrated bright blue-green fluorescence, and its incorporation into polymer matrices has led to the fabrication of electroluminescent devices. researchgate.net

The presence of the long pentadecyl chain in this compound could impart unique characteristics for materials science applications. This alkyl chain can influence the molecule's solubility, film-forming properties, and molecular packing in the solid state, all of which are critical for the performance of organic electronic devices. The long chain might also promote self-assembly into ordered structures, which could enhance charge transport and luminescence efficiency. Theoretical studies on similar benzothiazole-based fluorescent probes have shown that structural modifications can significantly tune their luminescence properties. dntb.gov.ua

Investigation as Corrosion Inhibitors (Drawing on Related Long-Chain Heterocycles)

Benzothiazole derivatives have been investigated as effective corrosion inhibitors for various metals and alloys, including mild steel and galvanized steel. researchgate.netrsc.orgresearchgate.net Their inhibitory action is attributed to the presence of heteroatoms (nitrogen and sulfur) which can coordinate with metal atoms, and the aromatic ring system which can interact with the metal surface via π-electrons. This leads to the formation of a protective adsorbed layer that isolates the metal from the corrosive environment. researchgate.net

The long pentadecyl chain in this compound is a particularly advantageous feature for corrosion inhibition. Long-chain alkyl groups can enhance the protective properties of the inhibitor film by creating a more compact and hydrophobic barrier, further preventing the ingress of corrosive species. Studies on other long-chain heterocyclic compounds, such as N-arylundecanamides containing benzimidazole thioethers, have demonstrated excellent corrosion inhibition efficiency. researchgate.net The mechanism of inhibition by benzothiazole derivatives can be complex, involving chemisorption and the formation of complexes with metal ions. rsc.orgresearchgate.net Computational studies using density functional theory (DFT) have been employed to understand the relationship between the molecular structure of benzothiazole derivatives and their inhibition efficiency. semanticscholar.org

Table 2: Factors Influencing Corrosion Inhibition by Heterocyclic Compounds

Feature Mechanism of Action Relevance for this compound
Heteroatoms (N, S) Coordination with metal surface atoms. researchgate.net The benzothiazole core provides these essential atoms.
Aromatic Ring π-electron interaction with the metal surface. The benzene (B151609) part of the benzothiazole ring facilitates this interaction.
Long Alkyl Chain Formation of a compact, hydrophobic barrier. researchgate.net The pentadecyl group is expected to significantly enhance the protective layer.

Applications in Agrochemical and Environmental Sciences (e.g., Plant Growth Regulators, Ecological Roles)

The benzothiazole and benzoxazole scaffolds are important in the discovery of new agrochemicals due to their broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. mdpi.comresearchgate.netnih.gov While specific research on this compound in this domain is not widely published, the general applicability of the benzothiazole core suggests its potential. The long alkyl chain could influence its uptake, translocation, and metabolic stability in plants and insects, potentially leading to novel modes of action or improved efficacy.

In environmental science, the detection of benzothiazoles can be relevant in the analysis of complex mixtures, such as in the volatile aroma profiling of wines, where benzothiazole has been identified. nih.gov The long pentadecyl chain would confer specific chromatographic and mass spectrometric properties to the molecule, making it a potential marker in certain environmental or food chemistry analyses.

Analysis of Patent Landscape and Academic Innovations

The patent landscape for benzothiazole derivatives is broad, covering applications in medicine, materials science, and agriculture. google.comgoogle.com While patents specifically claiming this compound are not prominent, the extensive patenting of the broader benzothiazole class indicates a high level of commercial interest and innovation in this area. Innovations often focus on the synthesis of novel derivatives with tailored properties for specific applications, such as improved efficacy, reduced toxicity, or enhanced performance in devices.

Academic innovations continue to drive the exploration of benzothiazole chemistry. Research is focused on developing more efficient synthetic routes, understanding structure-activity relationships, and exploring novel applications. The investigation of long-chain alkyl-substituted benzothiazoles like this compound represents a logical extension of this research, aiming to leverage the unique properties imparted by the long alkyl chain. Future academic and patenting activity is likely to see a greater focus on such molecules as the demand for specialized chemicals with tailored properties continues to grow.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 2-Pentadecyl-1,3-benzothiazole

Direct academic research focusing exclusively on this compound is notably limited. However, the existing literature on closely related long-chain alkyl-substituted benzothiazoles provides a foundational understanding. A significant finding in this area involves the synthesis of complex benzothiazole (B30560) derivatives incorporating a pentadecyl group. Specifically, researchers have synthesized 2-[(2-alkoxy-6-pentadecylphenyl)methylthio]-1H-benzothiazoles starting from pentadecyl salicylic (B10762653) acid. pcbiochemres.com These compounds were evaluated for their ability to inhibit human cyclooxygenase enzymes, indicating a potential anti-inflammatory application for benzothiazoles featuring a long alkyl chain. pcbiochemres.com

The presence of the long C15 alkyl chain (pentadecyl group) imparts significant lipophilicity to the molecule. This characteristic is expected to heavily influence its physicochemical properties, such as solubility and membrane permeability, which are critical for biological activity. While general synthesis methods for 2-alkyl-substituted benzothiazoles are well-established, typically involving the condensation of 2-aminothiophenol (B119425) with corresponding carboxylic acids or aldehydes, the specific application of these methods to long-chain aliphatic precursors like hexadecanoic acid (palmitic acid) or its derivatives would be the logical route for synthesizing this compound. nih.govmdpi.com

The broader family of 2-substituted benzothiazoles has been extensively studied for various biological activities. These activities are highly dependent on the nature of the substituent at the C2 position. researchgate.net For instance, different derivatives have been investigated as anticancer, antibacterial, and antifungal agents. nih.govresearchgate.netresearchgate.net This vast body of research on the benzothiazole scaffold suggests that the introduction of a long alkyl chain, such as a pentadecyl group, could modulate these activities, potentially leading to novel therapeutic properties.

Compound Class Precursors Reported Biological Activity/Application Reference
2-[(2-alkoxy-6-pentadecylphenyl)methylthio]-1H-benzothiazolesPentadecyl salicylic acidCyclooxygenase inhibition pcbiochemres.com
General 2-Alkyl-benzothiazoles2-Aminothiophenol, Alcohols, Aldehydes, KetonesPrecursors for dyes, photosensitizers, fluorescent markers nih.govacs.org
General 2-Substituted Benzothiazoles2-Aminothiophenol, various electrophilesAnticancer, anti-inflammatory, antimicrobial, anticonvulsant pcbiochemres.compharmacyjournal.innih.gov

Identification of Unexplored Research Avenues and Methodological Challenges

The most significant gap in the current body of scientific literature is the lack of dedicated studies on this compound. Its synthesis, spectroscopic characterization, and comprehensive biological evaluation remain largely unexplored. This presents a clear and immediate avenue for future research.

Unexplored Research Avenues:

Systematic Synthesis and Characterization: A primary research goal should be the development and optimization of a synthetic route for this compound. Following synthesis, a complete spectroscopic characterization (including NMR, IR, and mass spectrometry) is necessary to establish a definitive reference for the compound.

Comprehensive Biological Screening: The compound should be subjected to a broad panel of biological assays to uncover its potential therapeutic value. Based on the activities of other benzothiazole derivatives, key areas to investigate include its anticancer, antimicrobial (antibacterial and antifungal), and anti-inflammatory potential. researchgate.netmdpi.com The high lipophilicity conferred by the pentadecyl chain may enhance activity against targets associated with cellular membranes.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how the length of the alkyl chain at the C2 position influences biological activity would be highly valuable. Synthesizing a series of 2-alkyl-benzothiazoles with varying chain lengths (e.g., C10 to C20) would provide crucial SAR data.

Investigation of Physicochemical Properties: Detailed studies on the solubility, stability, and logP value of this compound are needed to understand its drug-like properties and to formulate it effectively for biological testing.

Methodological Challenges:

Synthesis and Purification: The synthesis of long-chain 2-alkyl-benzothiazoles can present challenges. The low solubility of long-chain aliphatic precursors (e.g., hexadecanoic acid) in common reaction solvents may necessitate high temperatures or specialized solvent systems, which can lead to side reactions and purification difficulties. mdpi.com Methods like mechanochemical synthesis, which is solvent-free, could be explored to overcome these issues. mdpi.com

Reaction Kinetics: Long reaction times are often a drawback in the synthesis of benzothiazole derivatives, and optimizing conditions to achieve reasonable yields in a shorter timeframe can be challenging. mdpi.com

Aqueous Solubility for Bioassays: The predicted high lipophilicity and low aqueous solubility of this compound will pose a significant challenge for in vitro biological assays. Researchers will need to develop suitable formulation strategies, such as using co-solvents like DMSO or encapsulating the compound in delivery vehicles like liposomes, to achieve the necessary concentrations for testing.

Potential for Novel Drug Discovery and Chemical Probe Development from an Academic Perspective

From an academic standpoint, this compound and its long-chain analogues represent a promising, yet untapped, area for chemical exploration with significant potential in both drug discovery and chemical biology.

Novel Drug Discovery:

Targeting Lipid-Rich Environments: The long pentadecyl tail makes this molecule an intriguing candidate for targeting biological systems rich in lipids, such as cellular membranes or lipid-enveloped viruses. It could potentially act by disrupting membrane integrity or inhibiting membrane-bound enzymes.

Anticancer and Antimicrobial Agents: The benzothiazole core is a well-established pharmacophore in anticancer and antimicrobial drug design. nih.govresearchgate.net The addition of a long alkyl chain could enhance cell penetration and lead to novel mechanisms of action. For example, some benzothiazole derivatives have shown potent and selective activity against breast cancer cell lines, and the lipophilic nature of the pentadecyl group might improve efficacy in such contexts. nih.gov

Inhibitors of Specific Enzymes: As demonstrated by the cyclooxygenase inhibition of a related pentadecyl-containing benzothiazole, there is clear potential for designing specific enzyme inhibitors. pcbiochemres.com The lipophilic chain could anchor the molecule within the active site of enzymes that process lipid substrates.

Chemical Probe Development:

Fluorescent Probes for Membranes: Many benzothiazole derivatives are fluorescent. nih.govnih.gov It is plausible that this compound could serve as a scaffold for developing novel fluorescent probes. The pentadecyl chain would act as a lipid anchor, allowing the probe to intercalate into and report on the properties of biological membranes, such as membrane fluidity or potential.

Probes for Hydrazine (B178648) Detection: Benzothiazole-based fluorescent probes have been successfully developed for the detection of small molecules like hydrazine (N₂H₄) in environmental and biological samples. rsc.orgnih.gov While the pentadecyl group is not directly related to this function, it highlights the versatility of the benzothiazole scaffold in probe design.

Affinity-Based Probes: The benzothiazole moiety could be functionalized with a reporter tag (like a fluorophore or biotin) and a reactive group to create affinity-based probes. The long alkyl chain would help to localize the probe within specific cellular compartments, enabling the identification of novel protein targets.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for optimizing the synthesis of 2-Pentadecyl-1,3-benzothiazole derivatives?

  • Methodological Answer : Synthesis optimization often involves solvent selection, catalyst screening, and reaction time/temperature adjustments. For benzothiazole derivatives, coupling reactions under reflux conditions (e.g., methanol-water mixtures) with stoichiometric control of reactants (e.g., octanedioic acid) have proven effective. Characterization via melting point analysis, IR, and NMR ensures purity and structural fidelity . Green synthesis approaches, such as microwave-assisted solvent-free reactions, can enhance yield and reduce environmental impact .

Q. Which structural characterization techniques are most robust for confirming the crystallinity and molecular geometry of this compound?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving crystal structures. Intermolecular interactions, such as hydrogen bonding (e.g., O–H···N or N–H···O), can be quantified via bond lengths and angles from diffraction data . Complementary techniques like FT-IR and Raman spectroscopy validate vibrational modes associated with functional groups (e.g., C=S stretching at ~1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for hazard identification, including toxicity profiles (e.g., LD₅₀ values) and ecological impact. Use fume hoods for volatile steps, PPE (gloves, goggles), and emergency protocols for spills (e.g., neutralization with inert absorbents). Storage under anhydrous conditions at 2–8°C prevents degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

  • Methodological Answer : Discrepancies in vibrational spectra (e.g., FT-IR vs. DFT-predicted modes) may arise from solvent effects or anharmonicity. Re-optimize computational parameters (e.g., B3LYP/6-31G basis sets) to include solvent models (PCM) or dispersion corrections. Cross-validation with NMR chemical shifts (e.g., ¹³C NMR for aromatic carbons) and X-ray data enhances reliability .

Q. What computational strategies are effective for modeling the electronic and optical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with time-dependent (TD-DFT) extensions predicts HOMO-LUMO gaps, charge transfer properties, and nonlinear optical behavior. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., σ→σ* or π→π*), while Molecular Electrostatic Potential (MEP) maps highlight electrophilic/nucleophilic sites .

Q. How can cocrystallization strategies improve the physicochemical stability of this compound?

  • Methodological Answer : Cocrystallization with flexible dicarboxylic acids (e.g., octanedioic acid) leverages hydrogen-bonding networks (O–H···N, N–H···O) to stabilize the lattice. Design experiments with molar ratio variations (1:1 or 2:1) in mixed solvents (methanol-water) to screen for polymorphs. Thermal analysis (DSC/TGA) confirms stability under stress conditions .

Q. What experimental approaches are suitable for analyzing the polymorphism and salt formation of this compound derivatives?

  • Methodological Answer : High-throughput screening with diverse counterions (e.g., HCl, Na⁺) under controlled pH identifies stable salt forms. Powder XRD and solid-state NMR distinguish polymorphic phases. Patent databases (e.g., European Patent Bulletin) provide prior art on crystalline forms, guiding synthetic routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.